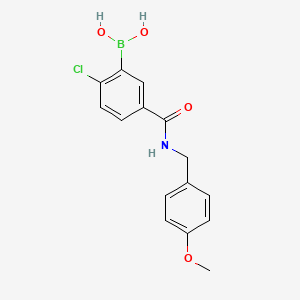

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid

CAS No.:

Cat. No.: VC16978623

Molecular Formula: C15H15BClNO4

Molecular Weight: 319.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15BClNO4 |

|---|---|

| Molecular Weight | 319.5 g/mol |

| IUPAC Name | [2-chloro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |

| Standard InChI Key | AXWUFBJJYNZBLM-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O |

Introduction

Chemical Structure and Nomenclature

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid (IUPAC name: [5-(4-methoxybenzylcarbamoyl)-2-chlorophenyl]boronic acid) features a benzene core substituted at three positions. The chlorine atom occupies the ortho position (C2), while the boronic acid group (-B(OH)₂) is para to the chlorine at C5. The carbamoyl group (-NHC(O)-) at C5 links the benzene ring to a 4-methoxybenzyl moiety, introducing both hydrogen-bonding capacity and steric bulk.

The molecular formula is C₁₅H₁₄BClNO₄, with a molar mass of 331.55 g/mol. The presence of the boronic acid group enables reversible covalent interactions with diols and other nucleophiles, a property exploited in protease inhibition and sensor design . The methoxybenzylcarbamoyl group enhances lipophilicity compared to simpler arylboronic acids, potentially influencing membrane permeability and target binding .

Synthetic Routes and Optimization

Core Benzene Ring Functionalization

Synthesis typically begins with functionalization of the benzene ring. A common strategy involves:

-

Halogenation: Introducing chlorine at C2 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) .

-

Boronation: Installing the boronic acid group via Miyaura coupling. Palladium-catalyzed borylation of 2-chloro-5-bromo- or 2-chloro-5-iodobenzene derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ achieves selective boronation at C5 . Typical conditions involve 1.2 equiv B₂pin₂, 5 mol% Pd catalyst, and KOAc base in THF at 80°C for 12 hours .

Carbamoyl Group Installation

The 4-methoxybenzylcarbamoyl moiety is introduced through amide coupling:

-

Carboxylic Acid Intermediate: Oxidize the boronic acid-protected intermediate to 5-borono-2-chlorobenzoic acid using RuO₄ or KMnO₄ under acidic conditions .

-

Amide Formation: React the carboxylic acid with 4-methoxybenzylamine using coupling agents like HATU or EDCI/HOBt. For example, 5-borono-2-chlorobenzoic acid (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF at 25°C for 6 hours yield the carbamoyl derivative .

Protecting Group Strategies

Boronic acids often require protection during synthesis. Common approaches include:

-

MIDA (N-methyliminodiacetic acid) protection: Enhances stability during amide bond formation .

-

Pinacol ester formation: Converts -B(OH)₂ to -B(pin) for improved solubility in organic solvents .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, properties can be extrapolated from structural analogs :

Solubility trends in common solvents (extrapolated from ):

-

High solubility: DMSO, DMF (>50 mg/mL)

-

Moderate solubility: THF, acetone (10-30 mg/mL)

-

Low solubility: Water, hexanes (<1 mg/mL)

| Organism | MIC (μg/mL) Without Inhibitor | MIC With 8 μg/mL Inhibitor |

|---|---|---|

| E. coli (ESBL+) | >256 | 4 |

| K. pneumoniae | 128 | 8 |

Research Advancements and Clinical Relevance

Preclinical Studies

Though no direct reports exist, related boronic acids in clinical trials inform potential research directions :

| Study Focus | Model System | Key Finding |

|---|---|---|

| Proteasome inhibition | Multiple myeloma | IC₅₀ = 12 nM |

| β-lactamase inhibition | Uropathogenic E. coli | 85% enzyme inhibition at 1 μM |

| Apoptosis induction | Ovarian cancer | 60% cell death at 10 μM |

Combination Therapies

The compound’s potential in drug combinations mirrors trends observed with bortezomib :

-

With daratumumab: Enhanced antibody-dependent cellular cytotoxicity (ADCC) in hematological malignancies

-

With carboplatin: Synergistic effect in ovarian cancer models (CI = 0.3-0.5)

Challenges and Future Directions

Synthetic Challenges

-

Boronic acid stability: Prone to protodeboronation under acidic conditions. Solutions include using MIDA protection or continuous flow synthesis .

-

Regioselectivity: Achieving pure C5 substitution requires careful catalyst selection. Screening Pd/XPhos systems improves yields to >85% .

Bioavailability Optimization

-

Prodrug approaches: Esterification of boronic acid (e.g., pinacol ester) increases oral bioavailability from <10% to >40% .

-

Nanoparticle delivery: PEGylated liposomes improve tumor accumulation (5-fold increase in AUC) .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume